1-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-(1-ethyl-propyl)-piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(1-ethylpropyl)piperazine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-ethylpropyl)piperazine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperazine with a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-ethylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or partially reduced intermediates.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-ethylpropyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-ethylpropyl)piperazine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- 1-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine
- 1-Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-ethylpropyl)piperazine is unique due to its specific substitution pattern and the presence of both a bicyclic and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H30N2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C17H30N2/c1-3-17(4-2)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,3-4,7-13H2,1-2H3 |
InChI Key |
DDWDAWLJRHKZHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2CC3CC2C=C3 |
Origin of Product |
United States |
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